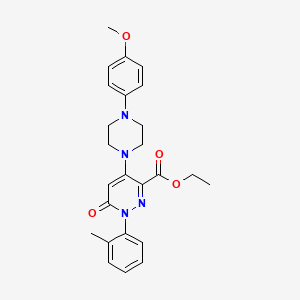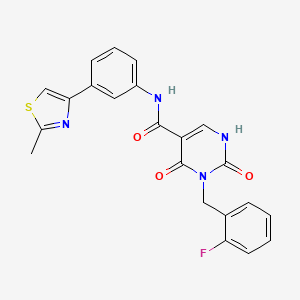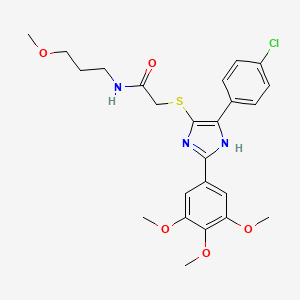
2-((5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide is a useful research compound. Its molecular formula is C24H28ClN3O5S and its molecular weight is 506.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis and anticonvulsant activity
A study by Aktürk et al. (2002) focused on the synthesis of omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives, revealing the anticonvulsant activity of certain compounds, highlighting the potential of such molecules in developing anticonvulsant drugs. The most active compound found was 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide, showcasing the significance of structural modifications in enhancing biological activity Aktürk, Z., Kılıç, F., Erol, K., & Pabuccuoglu, V. (2002).
Herbicide action mechanism
Research by Weisshaar and Böger (1989) on chloroacetamide herbicides, such as alachlor and metazachlor, elucidated their mechanism of inhibiting fatty acid synthesis in algae. This work contributes to understanding how specific chemical modifications impact herbicidal activity and selectivity, providing insights into designing safer and more effective agrochemicals Weisshaar, H., & Böger, P. (1989).
Chemical Characterization and Interaction Studies
Molecular interactions and characterization
Saravanan et al. (2016) detailed the crystal structure of a related acetamide, showcasing the importance of molecular interactions in defining the physicochemical properties of such compounds. This knowledge is crucial for understanding drug-receptor interactions, improving drug design, and enhancing pharmaceutical formulations Saravanan, K., Priya, K., Anand, S., Kabilan, S., & Selvanayagam, S. (2016).
Antimicrobial and Antitumor Activity
Antimicrobial activity
Krátký, Vinšová, and Stolaříková (2017) explored the antimicrobial potential of rhodanine-3-acetic acid derivatives, including compounds with chlorophenyl and acetamide groups, highlighting the importance of such molecules in addressing the global challenge of antimicrobial resistance. Their findings suggest that structural diversity within these compounds can lead to significant antimicrobial properties Krátký, M., Vinšová, J., & Stolaříková, J. (2017).
Cytotoxic activity against cancer cell lines
The cytotoxic activity of novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives was studied by Ding et al. (2012), indicating potential anticancer properties. This research contributes to the ongoing search for new cancer therapies, showcasing the relevance of such compounds in medicinal chemistry and oncology research Ding, H., Chen, Z., Zhang, C., Xin, T., Wang, Y., Song, H.-r., Jiang, Y., Chen, Y., Xu, Y., & Tan, C. (2012).
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O5S/c1-30-11-5-10-26-20(29)14-34-24-21(15-6-8-17(25)9-7-15)27-23(28-24)16-12-18(31-2)22(33-4)19(13-16)32-3/h6-9,12-13H,5,10-11,14H2,1-4H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWIRUNZRCVFMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CSC1=C(NC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
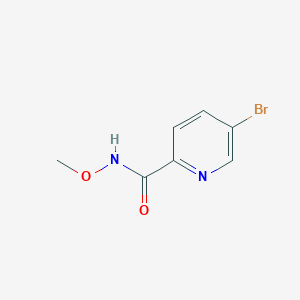
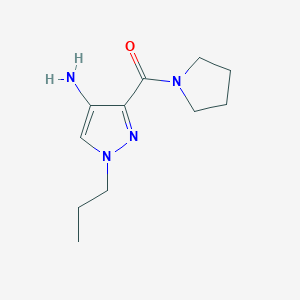
![N-allyl-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2504266.png)

![N-methyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2504269.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2504272.png)
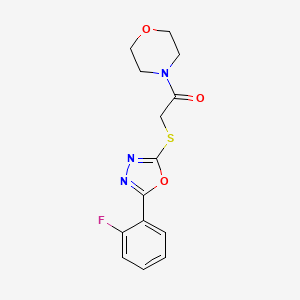
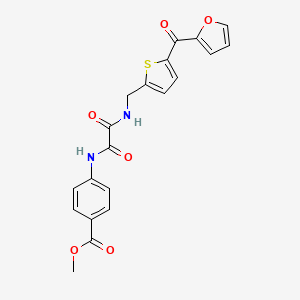
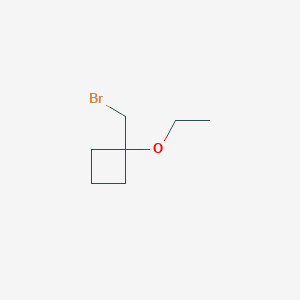
![tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate](/img/structure/B2504276.png)
![4-(4-(dimethylamino)phenyl)-3,7,7-trimethyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one](/img/structure/B2504278.png)
![Ethyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate](/img/structure/B2504279.png)
